molecular formula C20H21Cl2N3O3S B6487077 methyl 4-[(6-chloro-1,3-benzothiazol-2-yl)[2-(dimethylamino)ethyl]carbamoyl]benzoate hydrochloride CAS No. 1216607-84-9

methyl 4-[(6-chloro-1,3-benzothiazol-2-yl)[2-(dimethylamino)ethyl]carbamoyl]benzoate hydrochloride

Cat. No.: B6487077
CAS No.: 1216607-84-9
M. Wt: 454.4 g/mol
InChI Key: UJOVWJNRRNTUOL-UHFFFAOYSA-N
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Description

Methyl 4-[(6-chloro-1,3-benzothiazol-2-yl)[2-(dimethylamino)ethyl]carbamoyl]benzoate hydrochloride is a useful research compound. Its molecular formula is C20H21Cl2N3O3S and its molecular weight is 454.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 453.0680681 g/mol and the complexity rating of the compound is 557. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

Benzothiazole derivatives have been found to exhibit potent inhibitory activity againstMycobacterium tuberculosis . The target of these compounds is often the enzyme DprE1 , which is essential for the biosynthesis of arabinogalactan, a key component of the mycobacterial cell wall .

Mode of Action

Benzothiazole derivatives generally interact with their targets, such as dpre1, leading to the inhibition of the enzyme’s function . This inhibition disrupts the biosynthesis of arabinogalactan, thereby affecting the integrity of the mycobacterial cell wall and leading to the death of the bacteria .

Biochemical Pathways

The compound likely affects the arabinogalactan biosynthesis pathway in Mycobacterium tuberculosis. By inhibiting the enzyme DprE1, the compound disrupts the production of arabinogalactan, a crucial component of the mycobacterial cell wall . The downstream effects of this disruption include compromised cell wall integrity and eventual bacterial death .

Pharmacokinetics

The pharmacokinetics of benzothiazole derivatives are generally influenced by their chemical structure, which can affect their bioavailability .

Result of Action

The molecular and cellular effects of the compound’s action likely involve the disruption of cell wall biosynthesis in Mycobacterium tuberculosis, leading to compromised cell wall integrity and bacterial death .

Action Environment

Environmental factors can influence the action, efficacy, and stability of the compound. Factors such as pH, temperature, and the presence of other substances can affect the compound’s stability and its interaction with its target . .

Biochemical Analysis

Biochemical Properties

Methyl 4-[(6-chloro-1,3-benzothiazol-2-yl)[2-(dimethylamino)ethyl]carbamoyl]benzoate hydrochloride plays a significant role in various biochemical reactions. It interacts with enzymes such as cyclooxygenase (COX) and lipoxygenase, which are involved in the biosynthesis of prostaglandins and leukotrienes, respectively . These interactions inhibit the production of inflammatory mediators, making the compound a potential anti-inflammatory agent. Additionally, it may interact with proteins involved in cell signaling pathways, further influencing biochemical processes.

Cellular Effects

This compound affects various cell types and cellular processes. It has been observed to modulate cell signaling pathways, including the MAPK and NF-κB pathways, which are crucial for cell proliferation, differentiation, and apoptosis . The compound also influences gene expression by altering the transcriptional activity of specific genes involved in inflammation and immune response. Furthermore, it impacts cellular metabolism by affecting the production of reactive oxygen species (ROS) and the activity of metabolic enzymes.

Molecular Mechanism

The molecular mechanism of this compound involves binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. The compound binds to the active sites of COX and lipoxygenase enzymes, inhibiting their catalytic activity and reducing the production of prostaglandins and leukotrienes . Additionally, it may interact with transcription factors, modulating their activity and leading to changes in gene expression. These molecular interactions contribute to the compound’s anti-inflammatory and immunomodulatory effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound exhibits stability under standard laboratory conditions, with minimal degradation observed over extended periods . Long-term studies have shown that it maintains its anti-inflammatory and immunomodulatory effects, with no significant loss of activity. Prolonged exposure to high concentrations may lead to cellular toxicity and adverse effects on cellular function.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low to moderate doses, the compound exhibits potent anti-inflammatory and immunomodulatory effects without significant toxicity . At high doses, it may cause adverse effects such as hepatotoxicity, nephrotoxicity, and gastrointestinal disturbances. Threshold effects have been observed, with a narrow therapeutic window between effective and toxic doses.

Metabolic Pathways

This compound is involved in several metabolic pathways. It is metabolized primarily by hepatic enzymes, including cytochrome P450 isoforms, which facilitate its biotransformation into active and inactive metabolites . The compound may also affect metabolic flux by altering the activity of key enzymes involved in lipid and carbohydrate metabolism. These metabolic interactions contribute to its overall pharmacokinetic profile and therapeutic effects.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . The compound is efficiently absorbed and distributed to various tissues, including the liver, kidneys, and spleen. It may also accumulate in specific cellular compartments, influencing its localization and activity. The transport and distribution properties of the compound are crucial for its pharmacological effects and therapeutic potential.

Subcellular Localization

This compound exhibits specific subcellular localization, which affects its activity and function. The compound is primarily localized in the cytoplasm and nucleus, where it interacts with target biomolecules and exerts its effects . Post-translational modifications, such as phosphorylation and acetylation, may influence its subcellular localization and activity. These modifications play a crucial role in directing the compound to specific compartments or organelles, thereby modulating its biological effects.

Properties

IUPAC Name

methyl 4-[(6-chloro-1,3-benzothiazol-2-yl)-[2-(dimethylamino)ethyl]carbamoyl]benzoate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20ClN3O3S.ClH/c1-23(2)10-11-24(20-22-16-9-8-15(21)12-17(16)28-20)18(25)13-4-6-14(7-5-13)19(26)27-3;/h4-9,12H,10-11H2,1-3H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJOVWJNRRNTUOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCN(C1=NC2=C(S1)C=C(C=C2)Cl)C(=O)C3=CC=C(C=C3)C(=O)OC.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21Cl2N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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